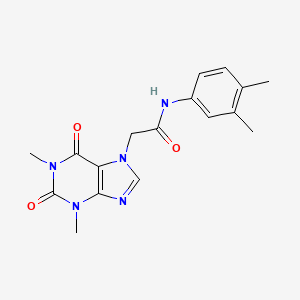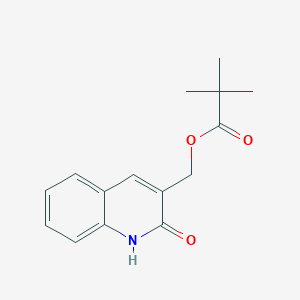![molecular formula C12H12N6 B5781873 N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide, also known as APH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APH is a hydrazone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are associated with inflammation.
Biochemical and Physiological Effects:
N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms. N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has also been shown to reduce inflammation and oxidative stress. The compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide is also relatively easy to synthesize, which makes it more accessible for research purposes. However, one of the limitations of using N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its effects on different types of cancer cells and to determine its mechanism of action. N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide also shows potential as an antimicrobial and antifungal agent, and further research is needed to investigate its efficacy against different microorganisms. Additionally, the compound's antioxidant and chelating properties could be further explored for potential therapeutic applications.
Méthodes De Synthèse
N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has been synthesized through various methods, including the reaction of 2-pyridinecarbohydrazide with 2-pyridinecarboxaldehyde in the presence of a catalyst, and the reaction of 2-pyridinecarbohydrazide with 2-pyridinecarboxaldehyde in the presence of a reducing agent. The synthesis of N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory properties. N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide has also been studied for its potential as an antioxidant and as a chelating agent. The compound has been used in in vitro and in vivo studies to investigate its effects on different cell lines and animal models.
Propriétés
IUPAC Name |
N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-11(9-5-1-3-7-15-9)17-18-12(14)10-6-2-4-8-16-10/h1-8H,(H2,13,17)(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNQLPAZYSBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=C(C2=CC=CC=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N=C(\N)/C2=CC=CC=N2)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-amino(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)